[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate
Overview
Description
[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a pyrimidinyl group, and multiple acetate groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the pyrimidinyl group. Common reagents used in these reactions include acetic anhydride, trifluoromethylpyrimidine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Oxcarbazepine Related Compound D: A compound related to oxcarbazepine, used as a reference standard in pharmaceutical research.
Uniqueness
[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate is unique due to its specific structural features, including the trifluoromethyl group and the combination of acetate and pyrimidinyl groups
Properties
IUPAC Name |
[3-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O7/c1-6(20)24-5-10-9(25-7(2)21)3-11(26-10)19-4-8(14(15,16)17)12(22)18-13(19)23/h4,9-11H,3,5H2,1-2H3,(H,18,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTYIYCXVYMWKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C(F)(F)F)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984095 | |
Record name | 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-(trifluoromethyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.27 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65499-42-5 | |
Record name | NSC98676 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,5-Di-O-acetyl-2-deoxypentofuranosyl)-4-hydroxy-5-(trifluoromethyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20984095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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